molecular formula C24H28N4O7S B6521801 methyl 2,4-dioxo-3-(5-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}pentyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 896385-34-5

methyl 2,4-dioxo-3-(5-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}pentyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6521801
CAS No.: 896385-34-5
M. Wt: 516.6 g/mol
InChI Key: YRDODBPFGLLTGP-UHFFFAOYSA-N
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Description

Methyl 2,4-dioxo-3-(5-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}pentyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C24H28N4O7S and its molecular weight is 516.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 516.16787042 g/mol and the complexity rating of the compound is 912. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2,4-dioxo-3-(5-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}pentyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The compound can be characterized by its intricate structure, which includes a tetrahydroquinazoline core substituted with various functional groups. Its IUPAC name reflects its complex nature, indicating multiple sites of potential biological interaction.

Research indicates that compounds similar to this compound may exhibit biological activity through several mechanisms:

  • Enzyme Inhibition : Many derivatives of tetrahydroquinazoline have been studied for their ability to inhibit specific enzymes related to disease pathways.
  • Receptor Modulation : The compound may interact with various receptors in the body, potentially influencing signaling pathways involved in inflammation and cancer.
  • Antimicrobial Activity : Some studies suggest that similar compounds possess antimicrobial properties, which could be relevant for therapeutic applications.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds related to tetrahydroquinazolines. One study demonstrated that a derivative showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Compound Cell Line IC50 (µM) Mechanism
Derivative AMCF-715.2Apoptosis
Derivative BHeLa10.5Cell Cycle Arrest

Antimicrobial Activity

The antimicrobial efficacy of similar compounds has been documented in various studies. For instance, a related sulfonamide derivative exhibited potent activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Case Study on Cancer Cell Lines : A study published in Cancer Letters evaluated the effects of a tetrahydroquinazoline derivative on breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with the compound.
  • Antimicrobial Efficacy : In another study published in Journal of Antimicrobial Chemotherapy, researchers tested a series of sulfonamide derivatives against various pathogens. The compound demonstrated effective inhibition of bacterial growth, suggesting potential as an antibiotic agent.

Properties

IUPAC Name

methyl 2,4-dioxo-3-[6-oxo-6-[2-(4-sulfamoylphenyl)ethylamino]hexyl]-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O7S/c1-35-23(31)17-8-11-19-20(15-17)27-24(32)28(22(19)30)14-4-2-3-5-21(29)26-13-12-16-6-9-18(10-7-16)36(25,33)34/h6-11,15H,2-5,12-14H2,1H3,(H,26,29)(H,27,32)(H2,25,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDODBPFGLLTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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